Product packaging for 2-Amino-2-(4-chlorophenyl)ethanol(Cat. No.:CAS No. 179811-64-4)

2-Amino-2-(4-chlorophenyl)ethanol

Cat. No.: B175651
CAS No.: 179811-64-4
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-(4-chlorophenyl)ethanol (CAS 179811-64-4) is a chiral compound of significant interest in medicinal and synthetic chemistry. It features a phenylethanolamine scaffold, which is a fundamental structural motif found in many biologically active molecules and serves as a versatile building block for the synthesis of more complex chemical entities . The para-chloro substituent on the aromatic ring is a key structural feature, as it influences the molecule's lipophilicity and electronic properties, which can modulate its biological activity and pharmacokinetic profile . The presence of both amino and hydroxyl functional groups provides reactive sites for further chemical modifications, making this compound a valuable intermediate for exploring structure-activity relationships and for the preparation of various heterocyclic compounds and other derivatives with potential therapeutic applications . Research into efficient and stereoselective synthetic routes, such as asymmetric hydrogenation, to obtain the (R)- and (S)-enantiomers is a particular focus, as the chiral center is often crucial for specific biological interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B175651 2-Amino-2-(4-chlorophenyl)ethanol CAS No. 179811-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASJZNNGLIKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564731
Record name 2-Amino-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-64-4
Record name 2-Amino-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Phenylethanolamine Scaffold: a Cornerstone in Chemical Research

The phenylethanolamine framework, characterized by a phenyl ring attached to an ethanolamine (B43304) side chain, is a crucial structural motif in the fields of medicinal and synthetic chemistry. wikipedia.org This scaffold is the backbone of many naturally occurring and synthetic compounds with significant biological activity. nih.gov Endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, which play vital roles in physiological processes, are prime examples of naturally occurring phenylethanolamines. nih.gov

The versatility of the phenylethanolamine scaffold lies in its capacity for various substitutions on both the phenyl ring and the ethanolamine side chain, leading to a vast chemical space of derivatives with diverse pharmacological properties. nih.govmdpi.com This has made it a highly attractive target for medicinal chemists in the pursuit of novel therapeutic agents. mdpi.com The chiral nature of the scaffold, typically possessing at least one stereocenter at the carbon bearing the hydroxyl group, adds another layer of complexity and opportunity for developing stereoselective drugs. nih.govru.nl The synthesis of enantiomerically pure phenylethanolamines is a key area of research, with numerous methods being developed, including asymmetric synthesis and biocatalysis. nih.govru.nlthieme-connect.comacs.orgnih.gov

The Significance of 2 Amino 2 4 Chlorophenyl Ethanol As a Research Target

2-Amino-2-(4-chlorophenyl)ethanol, as a specific derivative within the phenylethanolamine class, has garnered attention in research for several reasons. The presence of a chlorine atom on the phenyl ring at the para position significantly influences the molecule's electronic and lipophilic properties, which can in turn modulate its biological activity and pharmacokinetic profile.

This compound serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be a precursor for the creation of various heterocyclic compounds and other derivatives with potential therapeutic applications. The amino and hydroxyl groups offer reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships.

Research into the synthesis of chiral forms of this compound is particularly noteworthy. glpbio.com The development of efficient and stereoselective synthetic routes, such as asymmetric reduction of the corresponding ketone or enzymatic resolutions, is a key focus. taylorfrancis.comresearchgate.net These methods are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their evaluation as potential drug candidates.

Historical Trajectories of Research on Halogenated Phenylethanolamines

Advanced Synthetic Approaches to 2-Amino-2-(4-chlorophenyl)ethanol and its Derivatives

The preparation of enantiomerically pure this compound is crucial, as the biological activity of its derivatives often depends on a specific stereochemistry. google.com Both stereoselective synthesis and resolution of racemates are employed to achieve this.

Enantioselective Synthesis and Stereochemical Control of this compound

Accessing the individual (R)- and (S)-enantiomers of this compound is critical for developing stereospecific pharmaceuticals. Methodologies focus on asymmetric catalysis and classical resolution.

Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral amino alcohols from prochiral ketones. okayama-u.ac.jp The primary substrate for this approach is an α-amino ketone, which is reduced to the corresponding alcohol with high stereoselectivity. researchgate.net

Catalytic asymmetric transfer hydrogenation, in particular, offers advantages over methods requiring high-pressure hydrogenation equipment. acs.org This technique often utilizes a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source. acs.org For instance, the asymmetric transfer hydrogenation of α-amino ketone hydrochloride salts can produce chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org The unprotected nature of the amino ketone substrates in some of these reactions simplifies the synthetic sequence, avoiding extra protection and deprotection steps. acs.org

Ruthenium-based catalysts are highly effective for this transformation. okayama-u.ac.jppharmtech.com Specifically, tethered Ru(II) catalysts, such as RuCl[(S,S)-Teth-TsDpen], have demonstrated high reactivity and enantioselectivity in the transfer hydrogenation of unprotected amino ketones. acs.org

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which typically consists of a metal center (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. okayama-u.ac.jprenyi.hu

Iridium-Based Catalysts: Chiral spiro iridium catalysts have shown exceptional efficiency in the asymmetric hydrogenation of α-amino ketones. researchgate.net For the synthesis of a related compound, (R)-2-[Benzyl(methyl)amino]-1-(4-chlorophenyl)ethanol, an iridium catalyst featuring a chiral spiro ligand achieved a 99.2% enantiomeric excess (e.e.) and a 99% yield under optimized conditions (10 atm H₂, KOH as a base, in ethanol). researchgate.net This highlights the potential for high turnover numbers (TON), reaching up to 100,000. researchgate.net

Ruthenium-Based Catalysts: The Ru-BINAP system, pioneered by Noyori, is a well-established catalyst for hydrogenating various functionalized ketones. okayama-u.ac.jp For the asymmetric transfer hydrogenation of α-amino ketones, tethered arene-ruthenium catalysts like RuCl(S,S)-Ms-DENEB and RuCl(S,S)-Ts-DENEB have proven effective. acs.org In a specific example leading to a dihydroxyphenyl analog, a catalyst loading of just 0.13 mol% was sufficient for complete conversion. acs.org

Rhodium-Based Catalysts: While often used for the hydrogenation of α-enamides, Rhodium-based catalysts like those with DuanPhos ligands have been employed in the synthesis of complex chiral amines. okayama-u.ac.jp

The choice of ligand is critical, with bidentate and tridentate ligands containing structural motifs like BINAP, PhanePhos, TsDPEN, and various oxazolines being common. pharmtech.comthieme-connect.comambeed.com

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation for Amino Alcohol Synthesis This table is based on data for analogous α-amino ketones, demonstrating the catalyst systems applicable to the synthesis of the target compound.

Catalyst SystemSubstrate TypeKey ConditionsYieldEnantiomeric Excess (e.e.)Reference
Ir-(R)-Spiro-ligandα-[Benzyl(methyl)amino]-4-chloroacetophenone10 atm H2, KOH, EtOH, 30 °C99%99.2% (R) researchgate.net
RuCl[(S,S)-Teth-TsDpen]α-Amino ketone HCl saltHCOOH/TEA, MeOH, 60-65 °CHigh (e.g., 94% after crystallization)>99.9% acs.org
Rh/DuanPhosN-acylated β-enamine esterH2Not specified99% okayama-u.ac.jp

Optical resolution via diastereomer formation is a classical and effective method for separating enantiomers. This process involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by methods like fractional crystallization. core.ac.uk

For amino alcohols, chiral acids are common resolving agents. For example, a patent describes the optical resolution of racemic 2-amino-1-(3-chlorophenyl)ethanol (B2523586) using N-(t-butoxycarbonyl)-D-alanine. google.com After separation of the diastereomeric salts, the desired enantiomer of the amino alcohol can be liberated by hydrolysis. renyi.hu

Classical and Novel Synthetic Routes for this compound

Several synthetic pathways exist for the preparation of racemic this compound. A common approach starts from a substituted acetophenone.

A frequently used method involves the following steps:

Starting Material: 1-(4-chlorophenyl)ethanone.

Intermediate Formation: This can be converted to an α-amino ketone, such as 2-amino-1-(4-chlorophenyl)ethanone (B52829), or a nitro alcohol intermediate like 2-nitro-1-(4-chlorophenyl)ethanol.

Reduction: The final step is the reduction of a carbonyl or nitro group. For example, catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) of the nitro group in 2-nitro-2-(4-chlorophenyl)ethanol yields the target amino alcohol. Alternatively, reduction of the ketone in 2-amino-1-(4-chlorophenyl)ethanone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would also produce the final product.

Another route starts with 4-chlorobenzaldehyde, which is reacted with nitromethane (B149229) to form a nitro intermediate that is subsequently reduced. Biocatalysis, using enzymes or whole cells like Daucus carota, can also be employed to reduce the precursor ketone, often with high enantioselectivity for one isomer.

Functionalization and Derivatization Strategies for this compound

The amino and hydroxyl groups of this compound are key handles for further chemical modification to produce a wide range of derivatives.

N-Arylation/Alkylation: The primary amino group can be functionalized through reactions like the Buchwald-Hartwig N-arylation, which forms C-N bonds with aryl halides in the presence of a palladium catalyst. rroij.com Reductive amination is another strategy to introduce alkyl or arylalkyl groups.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is a common step in creating more complex molecules.

O-Alkylation/Arylation: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids or their activated derivatives, a strategy often used to modify the physicochemical properties of a molecule. nih.gov

Cyclization: The 1,2-amino alcohol motif is a precursor for synthesizing various heterocyclic structures, such as morpholines or oxazolines, through cyclization reactions. nih.gov For instance, reaction with tosyl chloride followed by base-mediated cyclization can lead to N-tosylated morpholine (B109124) derivatives. nih.gov

These derivatization strategies allow for the synthesis of diverse chemical libraries based on the this compound scaffold for various research applications. researchgate.net

Chemical Reactivity and Reaction Mechanism Analysis of this compound

The chemical behavior of this compound is dictated by its three primary functional components: a primary amino group (-NH₂), a primary hydroxyl group (-OH), and a 4-chlorophenyl ring. The presence of these groups on a chiral center imparts a rich and varied reactivity to the molecule.

The amino and hydroxyl groups are the main sites for chemical transformations. The amino group, being nucleophilic, readily reacts with various electrophiles. evitachem.com Similarly, the hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation and substitution. evitachem.comevitachem.com The 4-chlorophenyl group is generally stable, though the chlorine atom can undergo nucleophilic aromatic substitution under specific conditions. evitachem.com

Key reactions involving this compound and its precursors include:

Formation via Epoxide Ring-Opening : A common and stereoselective method to synthesize 1,2-amino alcohols is through the ring-opening of chiral epoxides. For instance, the reaction of enantiopure aryl epoxides with sodium azide (B81097) in water proceeds with high regio- and enantioselectivity. researchgate.net This reaction typically follows an Sₙ2-type mechanism, where the azide anion preferentially attacks the internal carbon of the epoxide ring. researchgate.net The resulting azido (B1232118) alcohol can then be reduced to the corresponding 1,2-amino alcohol. researchgate.net

Oxidation and Reduction : The hydroxyl group of the amino alcohol can be oxidized to form the corresponding ketone or aldehyde using standard oxidizing agents. evitachem.comevitachem.com Conversely, the amino group is often introduced by the reduction of a nitro group in the precursor molecule, 2-nitro-2-(4-chlorophenyl)ethanol.

Substitution and Glycosylation : Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions. evitachem.com A notable transformation is glycosylation. In a related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, the amino group was successfully reacted to form N-glycosides, demonstrating the nucleophilic character of the nitrogen atom in such structures. researchgate.net

The following table summarizes the principal chemical reactions associated with the 2-amino-2-phenylethanol (B122105) scaffold.

Reaction TypeFunctional Group InvolvedReagents/ConditionsResulting Product TypeSource(s)
Oxidation Hydroxyl (-OH)Potassium permanganate, Chromium trioxideKetones or Aldehydes evitachem.comevitachem.com
Reduction of Precursor Nitro (-NO₂) or Azide (-N₃)Catalytic hydrogenation (e.g., Pd/C), LiAlH₄Amino (-NH₂) researchgate.net
Substitution Amino (-NH₂), Hydroxyl (-OH)Various electrophilesDiverse derivatives evitachem.com
Glycosylation Amino (-NH₂)Activated sugarsN-glycosides researchgate.net
Epoxide Ring-Opening Epoxide (precursor)Sodium Azide (NaN₃) in hot waterAzido alcohols researchgate.net

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The chirality of this compound makes it a valuable chiral building block for the asymmetric synthesis of more complex, enantiomerically pure molecules, which is particularly important in pharmaceutical research. bldpharm.com The defined stereochemistry at the carbon bearing the amino and hydroxyl groups can be transferred to new molecules, influencing their biological activity.

Research has demonstrated the utility of this chiral scaffold in various stereoselective syntheses:

Synthesis of Unnatural Amino Acids and Triazoles : Enantiopure 1,2-azido alcohols, which are direct precursors to 1,2-amino alcohols like the title compound, are versatile intermediates. researchgate.net They are used in the synthesis of a wide range of valuable molecules, including unnatural amino acids and triazole derivatives, which are significant in medicinal chemistry. researchgate.net

Synthesis of Heterocyclic Compounds : The structural motif of this compound is incorporated into larger, biologically active heterocyclic systems. For example, related 2-aminoethanol structures have been used as starting materials for the multi-step synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives. semanticscholar.org

Stereoselective Glycosylation : In the synthesis of novel galactosides, the stereochemistry of related triazole precursors dictates the stereoselective addition of the sugar moiety. jyu.fi This highlights how the inherent chirality of such building blocks can direct the outcome of subsequent reactions.

Synthesis of Bioactive Chimeras : The core structure is valuable in constructing complex chimeric molecules. Starting from azido alcohol intermediates derived from gibberellic acid, researchers have synthesized novel diterpene-based chimeras. mdpi.com These complex molecules were designed to explore new antimicrobial agents, demonstrating the role of the amino alcohol fragment in creating diverse and complex structures. mdpi.com

The table below provides examples of complex molecules synthesized using the 2-amino-2-arylethanol scaffold.

Application AreaChiral Precursor TypeSynthesized Molecule ClassSignificanceSource(s)
Medicinal Chemistry Enantiopure 1,2-azido alcoholUnnatural amino acids, TriazolesBuilding blocks for pharmaceuticals researchgate.net
Heterocyclic Chemistry 2-Amino-2-arylethanol derivativeSubstituted PyrimidinesExploration of novel chemotherapeutic agents semanticscholar.org
Glycochemistry Chiral triazole (related structure)N- and S-GalactosidesStereocontrolled synthesis of complex glycosides jyu.fi
Antimicrobial Research Azido alcohol on a diterpene scaffoldGibberellin-pyrimidine chimerasDevelopment of new potential antimicrobial compounds mdpi.com

Investigations into Molecular Interactions and Receptor Binding of this compound Derivatives

The interaction of this compound derivatives with various biological receptors and pathways has been a significant area of study, revealing potential therapeutic applications.

Adrenoceptor Agonism and Selectivity Studies, including β2-Adrenoceptors

Research into the adrenoceptor activity of this compound derivatives is ongoing. While specific studies focusing solely on the direct interaction of this compound with β2-adrenoceptors are not extensively detailed in the provided information, the broader class of amino alcohol derivatives has been investigated for various biological activities. The structural similarity of these compounds to known adrenergic agonists suggests a potential for interaction with adrenoceptors, which are crucial in regulating physiological processes such as heart rate, bronchodilation, and metabolic functions. Further research is necessary to fully elucidate the adrenoceptor agonism and selectivity profile of this compound and its derivatives.

Estrogen Receptor Binding and Transcriptional Activity Analysis (ERα, ERβ, ERRγ)

The interaction of chemical compounds with estrogen receptors (ERs) is of significant interest, particularly in the context of hormone-dependent cancers. Estrogen receptors, primarily ERα and ERβ, can have opposing roles in cellular growth, with ERα often mediating proliferative responses and ERβ exhibiting anti-proliferative effects. nih.govnih.gov

Studies on resveratrol (B1683913) analogs, which share some structural similarities with the derivatives , have shown that certain compounds can differentially modulate the expression of ERα and ERβ. nih.gov For instance, the resveratrol analog HPIMBD has been found to inhibit the expression of ERα while inducing the expression of ERβ, suggesting a potential mechanism for inhibiting the proliferation of breast cancer cells. nih.gov Molecular docking studies have further supported these findings by indicating a higher binding affinity of such compounds for the ERβ cavity. nih.gov While direct studies on this compound's interaction with estrogen receptors are not specified, the research on analogous structures provides a framework for potential future investigations into its endocrine-modulating properties.

Modulation of Neurotransmitter Pathways and Receptor Systems (e.g., GABAergic System)

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for various neuroactive compounds, including ethanol. nih.govnih.gov Ethanol has been shown to modulate GABAergic transmission through interactions with postsynaptic GABAA receptors. nih.govnih.gov Specifically, at concentrations of 50 mM, ethanol can enhance tonic inhibition mediated by extrasynaptic GABAA receptors, an effect that is blocked by the GABAA receptor antagonist gabazine. nih.gov This enhancement of tonic currents by ethanol is concentration-dependent, with higher concentrations leading to a greater effect. nih.gov

While direct studies on the modulation of the GABAergic system by this compound are not detailed, the known interactions of structurally related compounds like ethanol with this system suggest a potential area for future research. Understanding how this compound and its derivatives might influence GABAergic pathways could provide insights into their potential neurological effects.

Ion Channel Modulation Studies (e.g., TRPA1, hERG)

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a non-selective cation channel that plays a role in nociception and inflammation. nih.govnih.gov It can be activated by various external irritants and endogenous molecules. nih.gov Research has shown that extracellular calcium is a key regulator of TRPA1 activity, causing both potentiation and subsequent inactivation of the channel. nih.gov This regulation is believed to occur indirectly through calcium influx through the TRPA1 channel itself, leading to an elevation of intracellular calcium. nih.gov

Studies have also demonstrated that TRPA1 channels are present and functionally active in specific neuronal populations, such as the urocortinergic neurons of the Edinger-Westphal nucleus. nih.gov The activation of these channels can lead to an increase in neuronal firing frequency. nih.gov Furthermore, research on pancreatic adenocarcinoma cell lines has shown that the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) can activate TRPA1 channels, leading to an inhibition of cell migration and cell cycle arrest. mdpi.com While direct modulation of TRPA1 or hERG channels by this compound has not been specifically reported, the known interactions of other compounds with these channels highlight them as potential targets for investigation.

Enzyme Interaction Studies of this compound

The interaction of this compound and its derivatives with enzymes is a critical aspect of understanding their biological activity and potential as therapeutic agents. Research has shown that derivatives of amino alcohols can act as enzyme inhibitors. semanticscholar.org For instance, certain non-proteinogenic amino alcohol derivatives have demonstrated anticancer activities, and others, like Microginin, act as ACE inhibitors. semanticscholar.org The synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols from α-amino acids has been a focus of research to explore their potential as drugs, given that amino acid derivatives are often more biocompatible and biodegradable. ijpsdronline.comresearchgate.net These synthesized compounds have been characterized using various spectroscopic methods to confirm their structure. semanticscholar.org

Antimicrobial Activity Research on this compound and its Derivatives

A significant body of research has been dedicated to evaluating the antimicrobial properties of this compound and its derivatives against a range of pathogenic microorganisms.

N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from various (S)-amino acids, have been synthesized and screened for their antimicrobial activity against several bacterial and fungal strains. semanticscholar.orgijpsdronline.comresearchgate.net These studies have consistently shown that these compounds exhibit moderate activity against both bacteria and fungi. semanticscholar.orgijpsdronline.com

In one study, the synthesized derivatives were tested against bacteria such as Klebsiella aerogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas desmolyticum, and fungi like Aspergillus flavus and Candida albicans. semanticscholar.orgijpsdronline.com The results indicated that the compounds were active against all tested strains. semanticscholar.org Notably, the study suggested that these derivatives might be more effective as antifungal agents than as antibacterial agents. ijpsdronline.com

Another study investigating novel amino and acetamidoaurones also highlighted the potential of such derivatives as antimicrobial agents. mdpi.com While not directly focused on this compound, this research on structurally related compounds further supports the exploration of amino alcohol derivatives for antimicrobial applications. The evaluation of these compounds involved determining their Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal species. mdpi.com

The antimicrobial activity of 2-methoxy and 2-amino-cyanopyridine derivatives has also been investigated, showing a broad range of biological activities, including bactericidal and fungicidal properties. researchgate.net

The following table summarizes the antimicrobial activity of some N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives:

CompoundTest OrganismActivity
4-CPM-OHK. aerogenesHighest Activity
4-CPM-OHP. desmolyticumHighest Activity
4-CPA-OHS. aureusHighest Activity
4-CPP-OHE. coliHighest Activity
All tested derivativesA. flavusModerate Activity
All tested derivativesC. albicansModerate Activity
Data derived from studies on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives. semanticscholar.org

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated notable antibacterial properties. Studies indicate that both the (R)- and (S)-enantiomers of the parent compound are capable of inhibiting bacterial growth. The mechanism is believed to involve the molecule acting as a ligand for specific enzymes or receptors, thereby modulating their activity or altering cellular signaling pathways.

Further research into related structures has expanded on these findings. A series of N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives were synthesized and tested against various bacterial strains. semanticscholar.org Similarly, nicotinonitrile derivatives incorporating a (4'''-Chlorophenyl)(phenyl) methyl amino group were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria, including Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.net

In another study, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized, with some showing promising activity. nih.gov Specifically, compound 6c (4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) exhibited activity against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, compared to the standard drug ciprofloxacin, which had an MIC of 4 µg/mL. nih.gov

The following table summarizes the antibacterial activity of a representative derivative.

Compound NameBacterial StrainActivity/MeasurementSource
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteriaMIC: 8 µg/mL nih.gov
Ciprofloxacin (Standard)Gram-positive & Gram-negative bacteriaMIC: 4 µg/mL nih.gov

Antifungal Efficacy and Spectrum of Activity

The antifungal potential of this compound and its derivatives has also been a subject of investigation. The parent compound's enantiomers have been shown to inhibit the growth of fungi. The primary mode of action is thought to be its interaction with cellular enzymes and receptors.

Derivatives such as N-{2-(4-chlorophenyl) acetyl} amino alcohols have been screened for antifungal activity against pathogens like Aspergillus flavus and Candida albicans. semanticscholar.org These studies suggested that the derivatives might possess even better antifungal properties than antibacterial ones. semanticscholar.org Additionally, nicotinonitrile derivatives containing the (4'''-Chlorophenyl)(phenyl) methyl amino moiety were tested against Aspergillus niger. researchgate.net

Anticancer Activity Research of this compound Derivatives

The exploration of this compound derivatives in oncology has yielded significant findings, with various analogues demonstrating potent cytotoxic effects against several cancer cell lines.

Cytotoxic Effects on Specific Cancer Cell Lines

In vitro assays have confirmed that this compound possesses strong cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). An important finding from these studies is the compound's selective cytotoxicity, showing minimal impact on normal cell lines.

Derivatives have been synthesized to enhance this anticancer potential. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were evaluated against glioma cell lines, with one compound, 4j , showing promising inhibitory properties. nih.gov In another study, N-(4-chlorophenyl)-γ-amino acid derivatives were tested on A549 lung carcinoma cells, with compound 7g (bearing a 3,4-dichlorophenyl moiety) being the most promising, with an IC50 value of 38.38 µM. ktu.edu

Research on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also revealed significant anticancer activity. nih.gov Compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) was particularly effective at a concentration of 10 µM, showing high Percent Growth Inhibition (PGI) against various cell lines. nih.gov

The table below presents the cytotoxic activity of selected derivatives.

Derivative ClassCompoundCancer Cell LineActivity/Measurement (PGI)Source
Oxadiazole-linked Phenol6h SNB-19 (CNS Cancer)65.12 nih.gov
6h NCI-H460 (Non-Small Cell Lung)55.61 nih.gov
6h SNB-75 (CNS Cancer)54.68 nih.gov
γ-Amino Acid Derivative7g A549 (Non-Small Cell Lung)IC50: 38.38 µM ktu.edu

Mechanistic Studies of Antitumor Action for this compound Analogs

Research into the mechanisms driving the anticancer effects of these derivatives has pointed to several cellular pathways.

Enzyme Inhibition: Certain derivatives have been found to enhance the inhibition of key kinases like EGFR and VEGFR-2. One study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives identified compound 4j as an inhibitor of AKT2/PKBβ, a crucial kinase in oncogenic pathways, particularly in glioma. nih.gov

p53 Reactivation: The parent compound, (R)-2-Amino-2-(4-chlorophenyl)ethanol, has been shown to bind to MDM2, an enzyme that regulates the p53 tumor suppressor protein. This binding could potentially reactivate p53, thereby inhibiting tumor growth.

Tubulin Interaction: Molecular docking studies of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues suggest a putative mechanism of tubulin inhibition. nih.gov The compounds fit within the hydrophobic cavity of the tubulin–combretastatin A4 complex, potentially disrupting microtubule dynamics, which is essential for cell division. nih.gov

Mitochondrial Injury and Oxidative Stress: The N-(4-chlorophenyl)-γ-amino acid derivative 7g was found to induce mitochondrial injury in A549 cancer cells. ktu.edu This led to significant Reactive Oxygen Species (ROS) production and an inhibition of ATP synthesis, ultimately causing cell death. ktu.edu Similarly, studies on amino acid hydroxyurea (B1673989) derivatives in a metastatic colon cancer model (SW620 cells) showed that the compounds induced apoptosis and that their action might involve early oxidative stress. nih.gov

HDAC Inhibition: The same study on amino acid hydroxyurea derivatives identified zinc-dependent histone deacetylases (HDACs) as potential molecular targets responsible for the observed antiproliferative effects. nih.gov

Anti-inflammatory Investigations of this compound Related Compounds

The anti-inflammatory potential of compounds related to this compound has been explored. In studies focused on derivatives of 2-amino-4-p-chlorophenylthiazole-s-acetic acid, some of the synthesized compounds were found to possess anti-inflammatory activity. nih.gov Other research has pointed to lipidic amino alcohol derivatives as having anti-inflammatory properties. semanticscholar.org

A study on a thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrated significant inhibition of inflammation in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) models in Wistar rats. njppp.com The effects were comparable to the standard anti-inflammatory drug indomethacin. njppp.com Furthermore, proteomic analysis of certain amino acid hydroxyurea derivatives revealed an anti-inflammatory mechanism, evidenced by the down-regulation of several proteins that drive inflammation. nih.gov

Anticonvulsant Potential and Neurological Studies of this compound Derivatives

Derivatives of the 4-aminobenzamide (B1265587) pharmacophore, which is structurally related to the target compound, have been investigated for anticonvulsant properties. One such study focused on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), an analogue of the antiepileptic drug prototype ameltolide. nih.gov

Initial screening showed that 4-AEPB is active against maximal electroshock-induced seizures (MES) but does not protect against subcutaneous pentylenetetrazole (scPtz)-induced seizures. nih.gov Quantitative evaluation provided specific efficacy and neurotoxicity data, which are used to calculate a Protective Index (PI), a measure of the margin of safety. nih.gov

The table below summarizes the anticonvulsant and neurotoxicity data for 4-AEPB. nih.gov

Animal ModelAdministrationED50 (Anticonvulsant)TD50 (Neurotoxicity)Protective Index (PI)Source
MiceIntraperitoneal28.6 µmol/kg96.3 µmol/kg3.36 nih.gov
RatsOral29.8 µmol/kg>1,530 µmol/kg>51 nih.gov

Molecular modeling studies suggest that the derivative maintains a key conformational structure, providing a rationale for its potent anticonvulsant activity. nih.gov

Influence on Biological Systems and Metabolic Processes

The influence of this compound on biological systems and metabolic processes is another area where specific research is lacking. General statements from chemical suppliers suggest that the compound can act as a ligand, potentially binding to enzymes or receptors and thereby modulating their activity. This interaction could, in theory, lead to alterations in cellular signaling pathways. However, specific studies detailing these interactions, the metabolic pathways affected, or the enzymes targeted by this compound are not present in the public domain.

Research on the metabolism of other, structurally distinct chlorophenyl compounds exists, such as the investigation into the degradation of 2-chloro-4-aminophenol by certain bacteria. These studies identify specific metabolic pathways, such as dehalogenation and cleavage of the aromatic ring. Furthermore, the metabolism of ethanolamine (B43304) itself is a well-documented process in various organisms, playing a role in lipid biosynthesis. nih.gov Nevertheless, it is not scientifically sound to extrapolate these findings to predict the metabolic fate or precise biological influence of this compound without direct experimental evidence. The unique combination of the chlorophenyl group and the aminoethanol side chain necessitates specific investigation to understand its metabolic profile and broader impact on biological systems.

Structure Activity Relationship Sar Studies and Molecular Design of 2 Amino 2 4 Chlorophenyl Ethanol Analogs

Elucidation of Pharmacophoric Requirements for Biological Activities

The fundamental structure of 2-amino-2-(4-chlorophenyl)ethanol consists of a chiral center, an amino group, a hydroxyl group, and a 4-chlorophenyl ring. Each of these components plays a crucial role in the molecule's interaction with biological targets. The specific arrangement of these functional groups, known as the pharmacophore, is essential for its biological activities.

The key pharmacophoric features are:

The Aryl Group: The 4-chlorophenyl group is a critical component. The chlorine atom at the para position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its binding to target proteins. The position and number of halogen substituents on the phenyl ring are known to modulate the biological and physicochemical properties.

The Ethanolamine (B43304) Backbone: The amino and hydroxyl groups on the ethanolamine portion of the molecule are vital for forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. This interaction is often stereospecific, meaning that the spatial arrangement of these groups is crucial for activity.

Chirality: The carbon atom to which the amino, hydroxyl, and 4-chlorophenyl groups are attached is a chiral center. The stereochemistry, specifically the (S)-configuration, is often critical for potent biological activity, as it dictates the precise three-dimensional orientation of the functional groups for optimal interaction with the biological target. For instance, the (S)-configuration of related dichlorophenyl analogs has been noted as important for collagenase inhibition.

Influence of Chemical Substituents on the Biological Activity of this compound Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this class of compounds. The nature, position, and size of substituents can dramatically alter the potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

Research has shown that modifications at various positions of the molecule can lead to a wide range of biological activities, including antimicrobial and anticancer effects. ontosight.ai For example, the introduction of different substituents on the phenyl ring or modifications of the amino and hydroxyl groups can tune the compound's activity.

Below is an interactive data table summarizing the influence of various substituents on the biological activity of this compound analogs based on findings from several studies.

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools in the study of SAR for this compound analogs. These methods provide a molecular-level understanding of how these compounds interact with their biological targets, thereby guiding the rational design of more potent and selective inhibitors.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a target protein. For instance, studies on related quinazolinone derivatives have utilized molecular docking to understand their interactions with target enzymes. researchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding.

The Electronic-Topological Method (ETM) has been used to investigate the relationships between the structures of 1,3,4-thiadiazole (B1197879) derivatives and their antituberculosis activity. This approach helps in identifying pharmacophores and anti-pharmacophores that can distinguish between active and inactive compounds. acs.org

Rational Design and Synthesis of this compound Analogs for Optimized Efficacy and Selectivity

The insights gained from SAR and computational studies have paved the way for the rational design and synthesis of novel this compound analogs with improved efficacy and selectivity. By understanding the key pharmacophoric features and the influence of various substituents, chemists can design molecules with enhanced biological activity and reduced off-target effects.

An example of rational design involves the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which have shown a diverse range of pharmacological activities. semanticscholar.org The synthesis of these complex molecules often involves multi-step reaction sequences, starting from precursors like 2-chloro-N-arylacetamide. semanticscholar.org Similarly, the synthesis of various heterocyclic compounds, such as quinoline (B57606) derivatives, has been undertaken to explore new chemical space and identify compounds with potent antimicrobial activity. researchgate.net

Pharmacokinetic and Metabolism Studies of 2 Amino 2 4 Chlorophenyl Ethanol and Its Derivatives

Investigation of Metabolic Pathways and Biotransformation

The biotransformation of 2-Amino-2-(4-chlorophenyl)ethanol is primarily understood in its role as a putative metabolite of the novel anticonvulsant candidate, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl). researchgate.net Studies involving the administration of AAP-Cl to rats have led to the identification of this compound as a product of its metabolism. researchgate.net

The metabolic conversion of the parent drug likely involves enzymatic processes in the liver. While the specific enzymes have not been detailed in the available research, the transformation from AAP-Cl to this compound suggests a dealkylation reaction, where the pyridylethane group is cleaved from the amino nitrogen.

Further research is required to fully elucidate the specific metabolic pathways, including the identification of the cytochrome P450 (CYP) isoenzymes or other enzyme systems responsible for this biotransformation. Understanding these pathways is essential for predicting potential drug-drug interactions and individual variability in metabolism.

Pharmacokinetic Profiles, including Absorption, Distribution, and Elimination

Direct and comprehensive pharmacokinetic studies detailing the absorption, distribution, and elimination of this compound as a standalone compound are not extensively available in the current scientific literature. Its pharmacokinetic characteristics are inferred from its detection as a metabolite following the administration of its parent compound, AAP-Cl.

Following oral and intravenous administration of AAP-Cl in rats, the parent compound is absorbed and distributed throughout the body. researchgate.net The appearance of this compound in biological samples indicates that it is formed systemically.

Table 1: Investigated Compounds

Compound NameRole in a Study
This compoundPutative metabolite
2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl)Parent compound

Analytical Methodologies in the Characterization of 2 Amino 2 4 Chlorophenyl Ethanol

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopy is fundamental to determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The chemical bonds within 2-Amino-2-(4-chlorophenyl)ethanol vibrate at specific frequencies when they absorb IR radiation. These frequencies are diagnostic for the presence of key functional groups. For instance, the analysis of a related compound, 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide, confirms the presence of N-H and other characteristic groups through their IR absorption bands. core.ac.ukresearchgate.net

The expected characteristic absorption bands for this compound would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, indicating the presence of the chloro-substituent on the phenyl ring.

Interactive Table: Predicted IR Absorption Bands for this compound
Functional GroupBond TypePredicted Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3200-3600Broad, Strong
Primary AmineN-H Stretch3300-3500Medium, Sharp (doublet)
Aromatic RingC-H Stretch3010-3100Medium to Weak
Alkane ChainC-H Stretch2850-2960Medium
AlcoholC-O Stretch1050-1150Strong
Aryl HalideC-Cl Stretch700-800Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR: This technique identifies the different types of protons and their neighboring environments. For this molecule, the spectrum would show distinct signals for the aromatic protons, the proton on the chiral carbon (methine), the methylene (B1212753) protons adjacent to the hydroxyl group, and the exchangeable protons of the -NH₂ and -OH groups. In the ¹H-NMR spectra of similar structures, aromatic protons typically appear in the range of 6.5-8.0 ppm. americanelements.com

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in the 4-chlorophenyl ring, the chiral center, and the ethanolamine (B43304) backbone would produce a distinct signal.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
¹H NMR Atom Predicted δ (ppm)MultiplicityIntegration
Aromatic2 x CH~7.3 (ortho to Cl)Doublet2H
Aromatic2 x CH~7.2 (meta to Cl)Doublet2H
Chiral CenterCH-N~4.0-4.5Triplet/dd1H
MethyleneCH₂-O~3.5-3.8Multiplet2H
AmineNH₂Variable (1.5-3.0)Singlet (broad)2H
AlcoholOHVariable (2.0-4.0)Singlet (broad)1H
¹³C NMR Carbon Predicted δ (ppm)
AromaticC-Cl~132-135
AromaticC (ipso)~140-142
Aromatic4 x CH~128-130
Chiral CenterC-N~55-60
MethyleneC-O~65-70

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₈H₁₀ClNO), the molecular weight is 171.62 g/mol . glpbio.com The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 171. A key feature would be the presence of an [M+2]⁺ peak at m/z ≈ 173 with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Fragmentation patterns would also provide structural clues.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the final product and assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. core.ac.uk A spot of the compound on a silica (B1680970) gel plate moves up the plate with a solvent front, and its retention factor (Rf) can be compared with that of the starting materials. A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For purity assessment, a reverse-phase HPLC method would typically be used, where a pure sample of this compound would appear as a single, sharp peak.

Furthermore, because this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiral HPLC is the definitive method for separating and quantifying these stereoisomers. This is critical in pharmaceutical applications where often only one enantiomer is biologically active. The separation is achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®). mdpi.comhplc.eu The different interactions of the enantiomers with the CSP lead to different retention times, allowing for their separation. The use of different alcohol modifiers in the mobile phase, such as ethanol (B145695) or isopropanol, can significantly affect the resolution of the enantiomers. researchgate.net

Interactive Table: Representative Chiral HPLC Method for Enantiomeric Separation
ParameterConditionPurpose
Column Chiralpak® IC or similar polysaccharide-based CSPProvides the chiral environment for separation.
Mobile Phase Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v)The solvent system that carries the sample through the column. The amine modifier improves peak shape.
Flow Rate 1.0 mL/minControls the speed of the separation and retention times.
Detection UV at 220 nmMonitors the eluting enantiomers.
Expected Outcome Two separate peaks for the (R)- and (S)-enantiomersAllows for the determination of enantiomeric excess (ee) and purity.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a destructive method used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. core.ac.uk This comparison serves as a fundamental check of a sample's purity and confirms its empirical formula. For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values.

Interactive Table: Elemental Composition of this compound (C₈H₁₀ClNO)
ElementSymbolAtomic WeightAtoms in MoleculeTotal MassMass Percentage (Calculated)
CarbonC12.011896.08855.99%
HydrogenH1.0081010.0805.88%
ChlorineCl35.453135.45320.66%
NitrogenN14.007114.0078.16%
OxygenO15.999115.9999.32%
Total 171.627 100.00%

Future Research Directions and Therapeutic Prospects for 2 Amino 2 4 Chlorophenyl Ethanol

Emerging Research Avenues for 2-Amino-2-(4-chlorophenyl)ethanol in Chemical Biology

The unique physicochemical properties of this compound position it as a valuable tool in chemical biology for dissecting complex biological processes. Its ability to be synthesized in enantiomerically pure forms is crucial for studying stereospecific interactions with biological macromolecules.

One of the burgeoning research areas is the development of molecular probes to investigate enzyme function and cellular signaling pathways. The amino and hydroxyl groups of this compound offer convenient handles for the attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules. These functionalized derivatives can be employed to visualize the localization of target proteins within cells, to identify novel binding partners, and to quantify enzymatic activity through changes in fluorescence or other detectable signals. For instance, derivatives of similar amino alcohols are being explored for their potential to act as ligands for specific receptors, modulating their activity and enabling the study of their downstream signaling cascades.

Furthermore, the core structure of this compound can be integrated into combinatorial libraries of small molecules. By systematically modifying the phenyl ring, the amino group, and the hydroxyl group, vast collections of diverse compounds can be generated. These libraries are invaluable for high-throughput screening campaigns aimed at identifying novel modulators of specific biological targets. This approach accelerates the discovery of new chemical tools for probing biological systems and provides starting points for therapeutic development.

The inherent biological activities of this compound, such as its antimicrobial properties, also open up avenues for its use in studying mechanisms of drug resistance. By understanding how this compound and its derivatives interact with and inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, researchers can gain insights into novel antibacterial strategies.

Potential of this compound as a Lead Compound in Drug Discovery and Development

The diverse biological activities exhibited by derivatives of this compound underscore its significant potential as a lead compound in drug discovery. A lead compound is a chemical starting point for the development of a new drug, possessing some desirable biological activity but requiring optimization of its properties.

Initial studies have demonstrated the antimicrobial and anticancer properties of this scaffold. For example, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action is believed to involve the modulation of key enzymes and receptors, leading to the disruption of cellular signaling pathways essential for cancer cell survival and proliferation.

The development of new antineoplastic agents is a major focus of medicinal chemistry, and the this compound scaffold offers a promising starting point. Structure-activity relationship (SAR) studies, which involve systematically altering the chemical structure to observe the effect on biological activity, are crucial in this process. For instance, modifications to the phenyl ring, such as the introduction of different substituents, can significantly impact the potency and selectivity of the compound.

Beyond oncology, the anti-inflammatory properties of β-amino alcohol derivatives suggest their potential in treating a range of inflammatory conditions. For example, derivatives of similar structures have been investigated as inhibitors of Toll-like receptor 4 (TLR4), a key mediator of the inflammatory response in sepsis.

The table below summarizes some of the potential therapeutic applications of derivatives based on the this compound scaffold.

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinases, Growth Factor ReceptorsInhibition of signaling pathways crucial for cancer cell growth and survival.
Infectious Diseases Bacterial and Fungal EnzymesDisruption of essential metabolic processes in pathogens.
Inflammation Toll-Like Receptors (TLRs)Modulation of the innate immune response to reduce inflammation.

The chiral nature of this compound is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov The ability to synthesize enantiomerically pure versions of this compound is therefore a significant advantage for developing safer and more effective medicines. acs.org

Challenges and Opportunities in Translating Research Findings to Applied Science

Despite the promising future of this compound, several challenges must be addressed to translate laboratory findings into real-world applications. These challenges also present significant opportunities for innovation and development.

A primary challenge lies in the synthesis and manufacturing of enantiomerically pure this compound and its derivatives on an industrial scale. While methods like asymmetric bioreduction using enzymes or whole-cell catalysts have shown high enantiomeric excess, their scalability and cost-effectiveness for large-scale production need to be optimized. nih.gov The development of robust and efficient biocatalytic processes, including enzyme immobilization and cofactor regeneration systems, represents a major opportunity to overcome this hurdle. nih.gov Such advancements would not only reduce production costs but also align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. nih.gov

Another significant challenge is the preclinical development of drug candidates derived from this scaffold. This lengthy and expensive process involves extensive testing for efficacy, toxicity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and formulation development. carewellpharma.in Chiral drugs, in particular, require careful evaluation of the properties of each enantiomer. nih.gov Navigating the complex regulatory landscape for new drug approval is an additional hurdle. However, the potential for developing drugs with improved therapeutic indices and reduced side effects by using single enantiomers provides a strong incentive for pursuing these efforts. nih.gov

The table below outlines some of the key challenges and corresponding opportunities in the applied science of this compound.

ChallengeOpportunity
Scalable Enantioselective Synthesis Development of efficient and cost-effective biocatalytic and chemocatalytic methods for industrial production. nih.gov
Preclinical Development Hurdles Implementation of advanced screening and predictive modeling techniques to de-risk development and improve success rates.
Lead Optimization Utilization of structure-based drug design and combinatorial chemistry to enhance potency, selectivity, and pharmacokinetic properties.
Regulatory Approval Thorough characterization of enantiomers to meet stringent regulatory requirements for chiral drugs. nih.gov

Q & A

Q. How can stability under physiological conditions be assessed for biological assays?

  • Protocol : Perform pH-dependent stability studies (pH 2–12) using HPLC-UV to monitor degradation. Compare with analogs like 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride, which shows stability in acidic buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-chlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.